N-(3-fluoro-2-nitrophenyl)glycine ethyl ester
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Overview
Description
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester is an organic compound with the molecular formula C10H11FN2O4. This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a glycine ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-nitrophenyl)glycine ethyl ester typically involves the reaction of 3-fluoro-2-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-amino-2-nitrophenylglycine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-(3-fluoro-2-nitrophenyl)glycine.
Scientific Research Applications
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-nitrophenyl)glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The ester moiety allows for hydrolysis, releasing the active glycine derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-nitrophenyl)glycine ethyl ester
- N-(3-fluoro-4-nitrophenyl)glycine ethyl ester
Uniqueness
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to its isomers .
Properties
CAS No. |
55687-22-4 |
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Molecular Formula |
C10H11FN2O4 |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
ethyl 2-(3-fluoro-2-nitroanilino)acetate |
InChI |
InChI=1S/C10H11FN2O4/c1-2-17-9(14)6-12-8-5-3-4-7(11)10(8)13(15)16/h3-5,12H,2,6H2,1H3 |
InChI Key |
GBDUZYNPBZXLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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